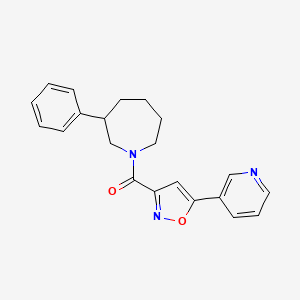

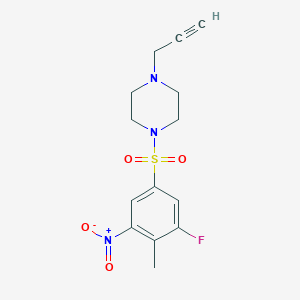

![molecular formula C18H15N5O2S B2967760 N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1226433-49-3](/img/structure/B2967760.png)

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves various strategies. One common method involves the use of Sonogashira and Stille reactions . Another approach involves the use of improved synthetic methods to understand the effect of different substituents and core structures on their electrochemical and optical properties .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is complex and varies depending on the specific isomeric form and any substituents they may carry . The N-N and S-N distances are indicative of multiple bond character . Quantum-mechanical calculations suggest that certain derivatives have higher values of ELUMO and energy band gap (Eg), indicating high electron conductivity .Chemical Reactions Analysis

Thiadiazole derivatives exhibit a broad range of chemical reactions. For instance, they can undergo photocatalyst-free, visible-light promoted, direct conversion of C(sp2)-H to C(sp2)-N . They can also participate in cross-coupling reactions .Physical and Chemical Properties Analysis

Thiadiazole derivatives generally are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor . Their optical and electrochemical properties can be systematically modified by varying the donor groups .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Compounds similar to N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been synthesized and evaluated for their potential as carbonic anhydrase inhibitors. For instance, Büyükkıdan et al. (2013) reported on the synthesis of novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide showing strong inhibitory properties against human carbonic anhydrase isoenzymes hCA-I and hCA-II, indicating a potential for medical applications in this area (Büyükkıdan et al., 2013).

Antiproliferative Activities

Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives, including compounds similar to the one , and tested them for antiproliferative activities against cancer cell lines. Their findings suggest that certain compounds in this class exhibit promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Antibacterial and Antifungal Properties

Research by Palkar et al. (2017) involved synthesizing novel analogs of pyrazole derivatives with potent antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited cytotoxic activity against mammalian cell lines at non-cytotoxic concentrations, showing their potential as antimicrobial agents (Palkar et al., 2017).

Synthesis of Heterocyclic Compounds

Elmagd et al. (2017) utilized thiosemicarbazide derivatives as a building block for synthesizing various heterocyclic compounds, including pyrazole derivatives, demonstrating the versatility of these compounds in chemical synthesis and their potential antimicrobial activities (Elmagd et al., 2017).

Anticancer Evaluation

Senthilkumar et al. (2021) synthesized and evaluated the anticancer activity of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, indicating the scope of these compounds in cancer research (Senthilkumar et al., 2021).

Safety and Hazards

Mécanisme D'action

Mode of action

Benzo[c][1,2,5]thiadiazole derivatives are known to be electron acceptors . They can accept electrons from other molecules, which can lead to various chemical reactions.

Biochemical pathways

Benzo[c][1,2,5]thiadiazole derivatives have been researched for photocatalytic applications .

Propriétés

IUPAC Name |

N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c24-9-8-23-17(11-15(20-23)12-4-2-1-3-5-12)19-18(25)13-6-7-14-16(10-13)22-26-21-14/h1-7,10-11,24H,8-9H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBYFQGJIIVBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

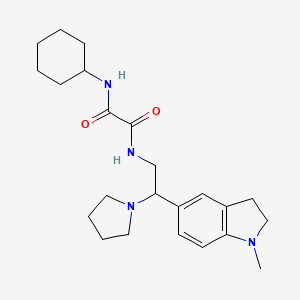

![Tert-butyl N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2967678.png)

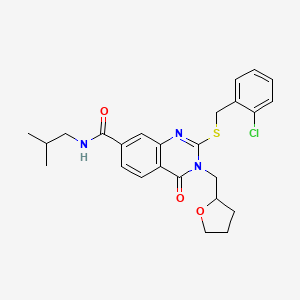

![5-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2967684.png)

![N-butyl-4-[2-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2967686.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2967691.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2967697.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2967699.png)

![7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2967700.png)